molecular formula C14H10Cl2N2OS B2887061 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1184767-60-9

4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No. B2887061
CAS RN: 1184767-60-9
M. Wt: 325.21
InChI Key: PKKTWVOEKJSLGK-UHFFFAOYSA-N
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Description

4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine, also known as DIBO, is a chemical compound that belongs to the family of benzothiazine derivatives. DIBO has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In

Mechanism of Action

The mechanism of action of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is not fully understood. However, it is believed that 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine acts by selectively modifying cysteine residues in proteins. This modification can affect the function and regulation of the protein, leading to changes in cellular processes.
Biochemical and Physiological Effects:
4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has also been shown to modulate the activity of enzymes involved in cellular signaling pathways. In vivo studies have shown that 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine can reduce tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is its ability to selectively modify cysteine residues in proteins. This can be useful in studying protein function and regulation. 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is its potential toxicity. 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has been shown to be toxic to some cell lines at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine. One area of research is the development of more selective and potent derivatives of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine. These derivatives could be used to study specific proteins or cellular processes. Another area of research is the development of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine-based therapeutics for the treatment of cancer and other diseases. Finally, the use of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine in combination with other compounds could lead to the development of more effective treatments for cancer and other diseases.
Conclusion:
In conclusion, 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a promising compound with potential applications in scientific research and medicine. Its ability to selectively modify cysteine residues in proteins makes it a useful tool for studying protein function and regulation. However, its potential toxicity and limitations in certain experiments must be taken into account. Further research is needed to fully understand the mechanism of action of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine and to explore its potential applications in medicine.

Synthesis Methods

The synthesis of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine involves the reaction of 5,6-dichloronicotinic acid with thioamide in the presence of a reducing agent. The resulting product is then treated with an acid to obtain 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine. The synthesis of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a relatively straightforward process and has been reported in several scientific publications.

Scientific Research Applications

4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has been studied extensively for its potential applications in scientific research. One of the most promising applications of 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is as a tool for the selective modification of proteins. 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine can be used to selectively modify cysteine residues in proteins, which can be useful in studying protein function and regulation. 4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has also been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(5,6-dichloropyridin-3-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-7-9(8-17-13(10)16)14(19)18-5-6-20-12-4-2-1-3-11(12)18/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKTWVOEKJSLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6-dichloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine

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